(2-BROMO-4-METHYLPHENYL)UREA
Beschreibung
(2-Bromo-4-methylphenyl)urea is a substituted urea derivative characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .
Eigenschaften
IUPAC Name |
(2-bromo-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLYDLRNMYDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-4-METHYLPHENYL)UREA typically involves the reaction of 2-bromo-4-methylaniline with isocyanates or urea derivatives under controlled conditions. One common method is the reaction of 2-bromo-4-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia or a primary amine to yield (2-BROMO-4-METHYLPHENYL)UREA.
Industrial Production Methods: Industrial production of (2-BROMO-4-METHYLPHENYL)UREA may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:
| Nucleophile | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydroxide (OH⁻) | KOH, DMSO, 80°C | (2-Hydroxy-4-methylphenyl)urea | Regioselective substitution; 85% yield. |
| Amines (NH₂R) | CuI, L-proline, DMF, 100°C | (2-Amino-4-methylphenyl)urea | Buchwald-Hartwig conditions enable aryl amination. |
| Thiols (RS⁻) | NaSH, ethanol, reflux | (2-Thiol-4-methylphenyl)urea | Requires thiourea intermediates for stability. |
Mechanistic Insight :
-
Bromine participates in S<sub>N</sub>Ar (aromatic nucleophilic substitution) due to electron-withdrawing effects of the urea group .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki) is feasible but requires inert atmospheres.
Oxidation Reactions
The methyl group at position 4 is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | (2-Bromo-4-carboxyphenyl)urea | 72% conversion |
| CrO₃ | Acetic acid, 60°C | (2-Bromo-4-formylphenyl)urea | Partial oxidation; 45% yield |
Critical Notes :
-
Over-oxidation to carboxylic acids dominates with strong agents like KMnO₄.
-
Steric hindrance from the urea group slows reaction kinetics.
Reduction Reactions
The urea moiety and bromine can undergo reduction:
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 25°C, 1 atm | (2-Bromo-4-methylphenyl)amine | Selective C-Br bond retention |
| LiAlH₄ | THF, 0°C → 25°C | (2-Bromo-4-methylphenyl)amine | Urea reduced to amine; 68% yield |
Challenges :
-
Competitive debromination occurs under high-pressure hydrogenation.
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl urea derivatives | 93% yield |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Diaryl ethers | Moderate efficiency |
Applications :
-
Used to synthesize biaryl structures for pharmaceutical intermediates.
Comparative Reactivity
| Compound | Substitution Rate | Oxidation Preference | Key Difference |
|---|---|---|---|
| (2-Bromo-4-methylphenyl)urea | High (S<sub>N</sub>Ar) | Carboxylic acid | Urea group enhances electrophilicity |
| (4-Bromo-3-methylphenyl)urea | Moderate | Aldehyde | Steric effects reduce reactivity |
| N,N'-Bis(2-bromo-4-methylphenyl)urea | Low (steric hindrance) | Limited oxidation | Symmetric structure impedes reactions |
Thermal and Stability Data
-
Thermal Decomposition : Begins at 210°C, releasing HBr and CO₂.
-
pH Stability : Stable in neutral conditions; hydrolyzes in strong acids/bases to form aniline derivatives.
Wissenschaftliche Forschungsanwendungen
The applications of (2-BROMO-4-METHYLPHENYL)UREA in scientific research are varied, spanning chemistry, biology, medicine, and industry. This compound is used as an intermediate in synthesizing complex organic molecules and studying reaction mechanisms. Its potential biological activities, such as antimicrobial and anticancer properties, are also under investigation. Additionally, it is explored as a lead compound in developing new pharmaceuticals and utilized in specialty chemicals production and as a building block in material science.
Mechanism of Action
The mechanism of action for N-(2-bromo-4-methylphenyl)propanamide relies on how it interacts with specific molecular targets, such as enzymes or receptors in biological systems, which can lead to the inhibition or activation of biochemical pathways. The bromine atom and amide group influence its binding affinity and specificity towards these targets.
Urea Derivatives as Potential Antimicrobial Agents
Urea derivatives, including those containing aryl moieties, have been designed and synthesized as potential antimicrobial agents . These compounds are characterized using various spectral techniques, including 1H NMR, 13C NMR, FT-IR, and LCMS . They are screened in vitro against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans . Many of these molecules have demonstrated promising growth inhibition against Acinetobacter baumannii, with adamantyl urea adduct 3l showing outstanding growth inhibition (94.5%) .
Urea Derivatives in Drug Discovery
Urea derivatives are used in modern drug discovery and medicinal chemistry . For instance, a urea derivative was previously used to treat type II diabetes, and many urea-containing compounds are now FDA-approved drugs for various human diseases . Compound 27 is a potent Map kinase inhibitor that has undergone human clinical trials for inflammatory diseases . X-ray structural studies have shown that the urea NHs form strong hydrogen bonds with the Glu71 side chain carboxylic acid, while the urea carbonyl forms a strong hydrogen bond with the Asp168 backbone amide NH .
Urea-derived soluble epoxide hydrolase (sEH) inhibitors also demonstrate the key role of urea functionality in drug-target interactions . The sEH is involved in the metabolism of endogenous mediators, such as epoxides of linoleic acid and arachidonic acid . X-ray structural studies with the urea-derived inhibitor 4-(3-cyclohexylureido)-ethanoic acid (28 ) have shown that the urea moiety can mimic the transition state of the sEH-catalyzed epoxide ring opening, establishing strong hydrogen bonding interactions with Asp333 and Tyr381 residues .
Wirkmechanismus
The mechanism of action of (2-BROMO-4-METHYLPHENYL)UREA depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituted Phenylurea Derivatives
The following table compares (2-Bromo-4-methylphenyl)urea with structurally related phenylurea compounds:
Key Observations :
- In contrast, the methoxy group in the 5-bromo-2-methoxyphenyl derivative enhances polarity, favoring aqueous solubility .
- Electronic Properties : Fluorine’s electronegativity in (2-Bromo-4-fluorophenyl)urea may influence electron distribution, affecting reactivity or binding interactions compared to the methyl-substituted analog .
Functional Group Variations in Urea Derivatives
Acylurea vs. Arylurea Compounds
Hybrid Structures
- 3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea (): This complex hybrid incorporates indole and aminopyridine moieties, likely targeting kinase or receptor binding sites. The bromo and methoxy groups suggest tailored electronic and steric effects for specific biological interactions, contrasting with the simpler (2-Bromo-4-methylphenyl)urea .
Crystallographic and Computational Insights
Crystallographic studies using programs like SHELX () are critical for analyzing urea derivatives. For example:
- The methyl group in (2-Bromo-4-methylphenyl)urea may influence crystal packing via van der Waals interactions, whereas halogen bonding from bromine could stabilize molecular conformations .
- Compared to non-urea analogs like 1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (), the urea moiety’s hydrogen-bonding capacity may lead to distinct solubility and crystallization behaviors, relevant in pharmaceutical formulation .
Biologische Aktivität
(2-Bromo-4-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research findings.
Synthesis
The synthesis of (2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylphenyl isocyanate with an appropriate amine or through other synthetic pathways that yield urea derivatives. The process can be optimized to enhance yield and purity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various urea derivatives, including (2-bromo-4-methylphenyl)urea. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including colorectal (HCT116), melanoma (A375), and pancreatic cancer (MiaPaca-2).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2-Bromo-4-methylphenyl)urea | HCT116 | 9.8 | Induces cell cycle arrest at G0/G1 phase by downregulating CDK4 and CDK6 |
| Derivative 14 | SW480 | 14 | Inhibits CDK6 activity, leading to apoptosis |
| Derivative 9 | PACA2 | 17.8 | Down-regulates BRCA1 and BRCA2 |
These findings suggest that (2-bromo-4-methylphenyl)urea can selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Antiparasitic Activity
In addition to its anticancer properties, (2-bromo-4-methylphenyl)urea has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In high-throughput screening assays, related urea derivatives demonstrated inhibitory concentrations below 3.6 µM against the parasite while showing low toxicity to mammalian cells .
The biological activity of (2-bromo-4-methylphenyl)urea is primarily attributed to its ability to interfere with critical cellular pathways:
- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This was evidenced by decreased expression levels of CDK4 and CDK6 in treated cells .
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the mechanism of action for many urea derivatives. Studies indicate that treatment with these compounds leads to fluctuations in intracellular ROS levels, which correlate with cell cycle arrest and apoptosis induction .
Case Studies
- Colorectal Cancer Study : A derivative of (2-bromo-4-methylphenyl)urea was tested against HCT116 cells, showing an IC50 value of 9.8 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .
- Antitrypanosomal Activity : In a phenotypic screen involving over 700,000 compounds, a related urea derivative exhibited potent activity against T. brucei, with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
